molecular formula C8H6O3S B2946711 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one CAS No. 1279207-49-6

5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one

Cat. No.: B2946711
CAS No.: 1279207-49-6
M. Wt: 182.19
InChI Key: ZDNMQXFMPNIJGO-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one (CAS: 1279207-49-6) is a chemical compound with the molecular formula C8H6O3S and a molecular weight of 182.20 g/mol . This benzoxathiol-2-one derivative is of significant interest in medicinal chemistry and chemical synthesis. The 1,3-benzoxathiol-2-one scaffold is a recognized pharmacophore, with studies on closely related hydroxy-substituted analogs demonstrating promising biological activities, including anticancer properties . For instance, Schiff bases derived from similar 6-hydroxy-benzo[d][1,3]oxathiol-2-one cores have exhibited in vitro cytotoxicity against specific cancer cell lines such as gastric (ACP-03) and melanoma (SKMEL-19) . As a building block, this compound serves as a versatile precursor for further chemical exploration. The synthetic pathway for such molecules can involve reactions with thiourea, providing access to derivatives with electron-withdrawing groups that may possess novel properties . Researchers value this compound for developing new lead molecules in drug discovery and for creating complex heterocyclic systems. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4-methyl-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNMQXFMPNIJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenol with sulfur and carbon dioxide in the presence of a catalyst to form the oxathiol ring .

Industrial Production Methods

Chemical Reactions Analysis

Cyclization and Thiocyanation Reactions

The benzo[d] oxathiol-2-one core is often formed via thiocyanation of phenolic substrates followed by intramolecular cyclization. For example:

  • Mechanochemical thiocyanation of substituted phenols with ammonium thiocyanate and persulfate oxidants yields benzo[d] oxathiol-2-ones through electrophilic aromatic substitution (EAS) and subsequent cyclization .

  • Substituents such as −OH and −CH₃ influence regioselectivity, with para- and ortho-directing effects observed .

Reaction TypeConditionsReactantsProductsYieldRef.
ThiocyanationNH₄SCN, (NH₄)₂S₂O₈, ball milling4-Methylphenol derivativesBenzo[d] oxathiol-2-ones14–30%
Oxidative cyclizationAcOH, H₂O₂, reflux5-Hydroxy-2-thiocyanatophenol derivatives5-Hydroxybenzo[d] oxathiol-2-ones22–28%

Electrophilic Aromatic Substitution (EAS)

The −OH group at position 5 activates the aromatic ring toward EAS, while the −CH₃ group at position 4 weakly directs substituents to meta/para positions relative to itself.

  • Halogenation : Likely occurs at position 6 (ortho to −OH) or position 2 (meta to −CH₃).

  • Nitration/Sulfonation : Predicted to favor position 6 due to strong activation by −OH .

Nucleophilic Ring-Opening Reactions

The sulfur atom in the oxathiolone ring can act as a leaving group under basic or nucleophilic conditions:

  • Hydrolysis : In aqueous NaOH, the oxathiolone ring opens to form a diol intermediate, which may re-cyclize or oxidize further .

  • Aminolysis : Reacts with amines (e.g., NH₃) to yield sulfonamide derivatives.

Reaction TypeConditionsReactantsProductsNotesRef.
Hydrolysis1M NaOH, 80°C, 2hOxathiolone4-Methylcatechol derivativesCompetitive re-cyclization
AminolysisNH₃/MeOH, rt, 12hOxathiolone5-Hydroxy-4-methylbenzenesulfonamideRequires excess NH₃

Oxidation and Reduction

  • Oxidation of −CH₃ : Under strong oxidants (e.g., KMnO₄), the methyl group may convert to a −COOH group .

  • Oxidation of −OH : The phenolic −OH can be oxidized to a quinone structure under acidic conditions .

Functional Group Modifications

  • Esterification : The −OH group reacts with acyl chlorides (e.g., AcCl) to form esters.

  • Methylation : Using CH₃I/K₂CO₃, the −OH group is converted to −OCH₃.

Reaction TypeConditionsReactantsProductsYieldRef.
EsterificationAcCl, pyridine, 0°C, 1h5-Hydroxy-oxathiolone5-Acetoxy-4-methylbenzooxathiol-2-one85–90%
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6h5-Hydroxy-oxathiolone5-Methoxy-4-methylbenzooxathiol-2-one75%

Metal-Catalyzed Cross-Coupling

The oxathiolone ring can participate in Suzuki-Miyaura couplings if halogenated. For example:

  • Borylation : Halogenated derivatives react with bis(pinacolato)diboron to form boronic esters .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂ .

  • Photolysis : UV light induces ring-opening via C–S bond cleavage.

Key Research Findings

  • Regioselectivity Challenges : Competing directing effects of −OH and −CH₃ complicate EAS, leading to mixtures of ortho/para products .

  • Biological Relevance : Analogous 5-hydroxybenzooxathiolones exhibit antibacterial and antioxidant activity, suggesting potential for functionalization .

  • Synthetic Limitations : Low yields in cyclization reactions (14–30%) highlight the need for optimized catalysts .

Scientific Research Applications

5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxathiol ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy vs. Alkoxy Substituents: Hydroxy groups (e.g., 6-OH in tioxolone) increase polarity and hydrogen-bonding capacity, whereas alkoxy or aminoalkoxy side chains (e.g., 5-O(CH₂)₂N(Et)₂ in compound 28) enhance solubility in organic solvents and modulate biological activity .
  • Methyl Substituents : The 4-CH₃ group in the target compound likely improves metabolic stability compared to halogenated analogs (e.g., 5-Cl or 4-Br derivatives), as seen in antipsychotic piperazine-substituted oxathiolones .

Anticancer Potential

  • Schiff Bases: 6-Hydroxybenzo[d][1,3]oxathiol-2-one Schiff bases (e.g., 4o) exhibit IC₅₀ values as low as 2.8 µM against melanoma (SKMEL-19), attributed to electron-withdrawing substituents enhancing cytotoxicity .
  • Methoxy Derivatives: 6-Methoxybenzo[d][1,3]oxathiol-2-one (derivative 7) shows selective cytotoxicity against SKMEL-19 without harming normal cells (MRC-5), highlighting substituent-dependent selectivity .

Antipsychotic Activity

  • Piperazine-Substituted Derivatives : Compounds like 6-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)benzo[d][1,3]oxathiol-2-one (3l) demonstrate potent antidopaminergic activity with reduced catalepsy, linked to steric and electronic interactions from chloro substituents .

Biological Activity

5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique oxathiol structure, which contributes to its reactivity and biological properties. The molecular formula is C8H7O3SC_8H_7O_3S, and it possesses a hydroxyl group that may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxathiol compounds have demonstrated antibacterial and antifungal activities. A study reported that related oxathiol derivatives showed moderate to significant antibacterial effects against various strains, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Oxathiol Compounds

CompoundActivity TypeMIC (µM)
This compoundAntibacterialTBD
Oxathiol Derivative AAntifungal10
Oxathiol Derivative BAntibacterial5

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Studies have shown that similar compounds can scavenge free radicals effectively. For example, a related compound exhibited antioxidative effects comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Anticancer Activity

The antiproliferative effects of oxathiol compounds have been documented in several studies. For instance, certain derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HCT116. The activity was attributed to the ability to induce apoptosis and inhibit cell proliferation through various mechanisms .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Oxathiol Derivative CHCT1163.7
Oxathiol Derivative DHEK2935.3

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Oxidative Stress Modulation : The antioxidant properties may help in reducing oxidative stress, which is linked to various diseases.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

A recent study focused on the synthesis and evaluation of various oxathiol derivatives, including this compound. The researchers found that specific modifications to the oxathiol structure significantly enhanced the biological activity against both microbial strains and cancer cell lines .

Q & A

What are the standard synthetic routes for 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one, and how is structural purity validated?

Basic Research Focus
The synthesis typically involves functionalization of the benzo[d][1,3]oxathiol-2-one core. A common method is the condensation of substituted phenolic precursors with thiourea derivatives under acidic conditions. For example, derivatives like 6-hydroxybenzo[d][1,3]oxathiol-2-one are synthesized via bromomethylation of 6-hydroxy precursors followed by cyclization .
Methodological Validation :

  • Purity Analysis : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [MH]+ 197.0275 for C₉H₉O₃S) .
  • Structural Confirmation : ¹H/¹³C NMR spectroscopy identifies key resonances (e.g., δ 9.91 ppm for hydroxyl protons, δ 14.90 ppm for methyl groups) .
  • Crystallography : Melting point consistency (e.g., 135–140°C) and single-crystal X-ray diffraction ensure structural integrity .

How can researchers screen the biological activity of this compound derivatives?

Basic Research Focus
Initial screening often targets antimicrobial or anticancer activity. For example, Schiff base derivatives of 6-hydroxybenzo[d][1,3]oxathiol-2-one are evaluated against Ehrlich ascitic carcinoma cells using cytotoxicity assays (e.g., IC₅₀ determination via MTT assay) .
Methodological Steps :

  • In Vitro Assays : Dose-response curves in cancer cell lines (e.g., MDA-MB-231 breast cancer) .
  • Antimicrobial Testing : Agar diffusion or broth microdilution against Gram-positive/negative bacteria .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer studies) and vehicle-treated samples .

What advanced methodologies are used to investigate monoamine oxidase (MAO) inhibition by benzoxathiolone derivatives?

Advanced Research Focus
MAO inhibition is studied using recombinant human MAO-A/MAO-B enzymes. Kinetic assays measure the reduction in enzymatic activity via fluorometric or spectrophotometric detection of hydrogen peroxide or aldehyde byproducts .
Methodological Details :

  • Enzyme Kinetics : Determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) using Lineweaver-Burk plots .
  • Selectivity Profiling : Compare IC₅₀ values for MAO-A vs. MAO-B to assess isoform specificity .
  • Molecular Docking : Predict binding interactions with MAO active sites (e.g., FAD cofactor binding region) .

How do structural modifications of the oxathiolone ring impact biological activity and stability?

Advanced Research Focus
Substituents on the oxathiolone core (e.g., allyloxy, nitrobenzyl) alter electronic properties and steric hindrance, influencing activity. For instance:

  • Schiff Base Derivatives : Introducing electron-withdrawing groups (e.g., nitro) enhances anticancer activity but may reduce solubility .
  • Stability Studies : Accelerated degradation tests (e.g., pH 1–13 buffers, 40–80°C) assess hydrolytic stability. Derivatives with bulky substituents (e.g., 4-nitrobenzyl) show enhanced stability due to steric protection of the oxathiolone ring .
    Analytical Tools :
  • HPLC-MS : Monitors degradation products under stress conditions .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability .

How should researchers address contradictions in reported biological efficacy across studies?

Data Contradiction Analysis
Discrepancies in activity (e.g., varying IC₅₀ values in cancer models) may arise from differences in:

  • Cell Line Variability : Genetic heterogeneity (e.g., MCF-7 vs. HeLa cells) affects drug response .
  • Experimental Conditions : Serum concentration, incubation time, and assay type (MTT vs. SRB) .
    Resolution Strategies :
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in hormone-dependent cancers) .
  • Mechanistic Validation : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., apoptosis via caspase-3 activation) .
  • Standardized Protocols : Adopt consensus guidelines (e.g., NCI-60 screening protocols) for reproducibility .

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